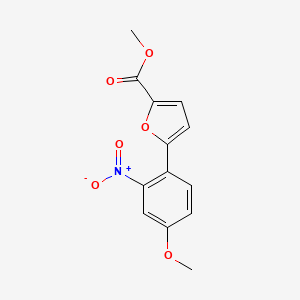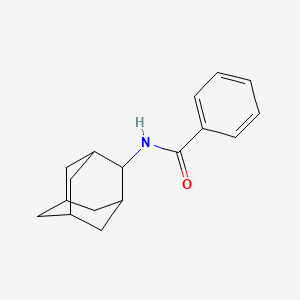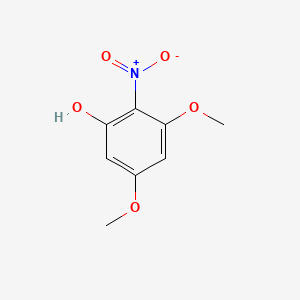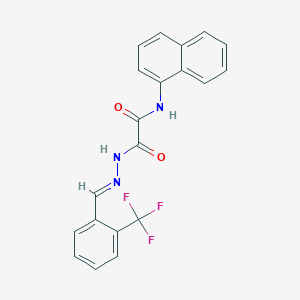![molecular formula C30H29N3O3S2 B12011788 Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-99-8](/img/structure/B12011788.png)
Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-(Diéthylamino)benzylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate de benzyle est un composé organique complexe appartenant à la famille des thiazolo[3,2-a]pyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazole fusionné à un cycle pyrimidine, et divers groupes fonctionnels tels que le benzyle, le diéthylamino et le thiophène. La structure du composé lui confère une gamme de propriétés chimiques et biologiques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-(Diéthylamino)benzylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate de benzyle implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend la condensation de la 2-aminothiazole avec des dérivés du benzaldéhyde, suivie d'une cyclisation avec des réactifs appropriés pour former le noyau thiazolo[3,2-a]pyrimidine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de systèmes à écoulement continu et de techniques de purification efficaces pour garantir un rendement et une pureté élevés. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-(Diéthylamino)benzylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate de benzyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction utilisant des agents comme le borohydrure de sodium peuvent convertir le composé en formes réduites.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme la triéthylamine.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 2-(4-(Diéthylamino)benzylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate de benzyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Recherché pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-(Diéthylamino)benzylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate de benzyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant ou activant leurs fonctions. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique spécifique.
Applications De Recherche Scientifique
Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du thiazole : Des composés comme le sulfathiazole et le ritonavir, qui contiennent également le cycle thiazole, présentent des activités biologiques similaires.
Dérivés de la pyrimidine : Des composés comme le 5-fluorouracile et la cytarabine, qui contiennent le cycle pyrimidine, sont utilisés en chimiothérapie.
Unicité
Le 2-(4-(Diéthylamino)benzylidène)-7-méthyl-3-oxo-5-(thiophène-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate de benzyle est unique en raison de sa combinaison de groupes fonctionnels et du noyau thiazolo[3,2-a]pyrimidine fusionné. Cette structure unique lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
617696-99-8 |
|---|---|
Formule moléculaire |
C30H29N3O3S2 |
Poids moléculaire |
543.7 g/mol |
Nom IUPAC |
benzyl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H29N3O3S2/c1-4-32(5-2)23-15-13-21(14-16-23)18-25-28(34)33-27(24-12-9-17-37-24)26(20(3)31-30(33)38-25)29(35)36-19-22-10-7-6-8-11-22/h6-18,27H,4-5,19H2,1-3H3/b25-18+ |
Clé InChI |
VRZOHTGCBVVELG-XIEYBQDHSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC4=CC=CC=C4)C5=CC=CS5 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC4=CC=CC=C4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B12011742.png)


![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)

amino]benzoate](/img/structure/B12011781.png)

